molecular formula C13H13ClN2O3S2 B6475795 4-({1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)-2-methylpyridine CAS No. 2640972-57-0

4-({1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)-2-methylpyridine

Cat. No. B6475795
CAS RN: 2640972-57-0
M. Wt: 344.8 g/mol
InChI Key: NEYWUCTYBREDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({1-[(5-Chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)-2-methylpyridine, also known as 4-CSA, is a synthetic molecule that has recently been gaining attention in the scientific community due to its unique properties and potential applications. 4-CSA is a small molecule that can be synthesized from a variety of starting materials, and it has a wide range of uses in the laboratory. It has been used in a variety of biochemical and physiological studies, and it has been found to have promising applications in drug development.

Scientific Research Applications

4-({1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)-2-methylpyridine has a wide range of uses in scientific research. It has been used in a variety of biochemical and physiological studies, including studies of enzyme inhibition and protein-protein interactions. 4-({1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)-2-methylpyridine has also been used in drug development, as it has been found to have promising applications in the development of new drugs. Additionally, 4-({1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)-2-methylpyridine has been used in the study of cell signaling and gene expression.

Mechanism of Action

The mechanism of action of 4-({1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)-2-methylpyridine is not fully understood, but it is thought to act as an inhibitor of certain enzymes. Specifically, 4-({1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)-2-methylpyridine is thought to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, 4-({1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)-2-methylpyridine is thought to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in DNA replication and repair.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-({1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)-2-methylpyridine are still being studied, but it is thought to have a number of beneficial effects. 4-({1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)-2-methylpyridine has been found to have anti-inflammatory and analgesic properties, which could be useful in the treatment of various conditions. Additionally, 4-({1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)-2-methylpyridine has been found to have anti-cancer properties, as it has been found to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

4-({1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)-2-methylpyridine has a number of advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate. Additionally, it is relatively stable, which makes it suitable for long-term storage. However, 4-({1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)-2-methylpyridine also has a few limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for 4-({1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)-2-methylpyridine are numerous. One potential direction is to explore its use in drug development, as it has already been found to have promising applications in this field. Additionally, further research into its mechanism of action and biochemical and physiological effects could be beneficial. Furthermore, further research into its synthesis methods and its advantages and limitations for lab experiments could help to improve its use in the laboratory. Finally, further research into its potential applications in other fields, such as biotechnology and nanotechnology, could be beneficial.

Synthesis Methods

4-({1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)-2-methylpyridine is a small molecule that can be synthesized in a variety of ways. One common method of synthesis is to use a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a 5-chlorothiophen-2-ylsulfonylazetidin-3-yloxy group with a 2-methylpyridine group. This reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 80-90 degrees Celsius. Other methods of synthesis include a palladium-catalyzed Buchwald-Hartwig amination and a palladium-catalyzed Heck reaction.

properties

IUPAC Name

4-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]oxy-2-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S2/c1-9-6-10(4-5-15-9)19-11-7-16(8-11)21(17,18)13-3-2-12(14)20-13/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYWUCTYBREDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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